molecular formula C9H11NO2 B2697172 3-amino-3,4-dihydro-2H-chromen-7-ol CAS No. 750515-70-9

3-amino-3,4-dihydro-2H-chromen-7-ol

Cat. No. B2697172
CAS RN: 750515-70-9
M. Wt: 165.192
InChI Key: PFNVSBUBALVUOJ-UHFFFAOYSA-N
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Description

3-amino-3,4-dihydro-2H-chromen-7-ol , also known as 7-amino-4H-chromen-2-one , belongs to the coumarin family. Coumarins are oxygen-containing heterocycles found in nature and have been employed as herbal medicines for centuries. Over 1300 coumarin derivatives have been identified, mainly obtained from secondary metabolites in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarins has been extensively studied. Various methods exist, including classical and non-classical conditions. Researchers have explored green approaches, utilizing green solvents, catalysts, and other environmentally friendly procedures .


Molecular Structure Analysis

The molecular structure of This compound consists of a coumarin core with an amino group at position 3 and a hydroxyl group at position 7. The chromenone ring system contributes to its aromaticity and biological properties .


Chemical Reactions Analysis

One reported method involves converting 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt upon reaction with 3-chloropentane-2,4-dione , yielding N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride .

properties

IUPAC Name

3-amino-3,4-dihydro-2H-chromen-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-2,4,7,11H,3,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNVSBUBALVUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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